
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions and with high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of cyclodehydration reactions and the use of efficient cyclizing agents like cyanuric chloride and dimethylformamide can be scaled up for industrial applications.
化学反应分析
Types of Reactions
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinones, and various substituted benzoxazinones.
科学研究应用
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of fungicidal agents and other industrial chemicals.
作用机制
The mechanism of action of 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing its activity. The compound’s structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its inhibitory effects .
相似化合物的比较
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen and exhibit similar biological activities.
Quinazolinones: These are structurally related and share similar synthetic routes and applications.
Benzoxazinones: Other derivatives of benzoxazinones also exhibit diverse biological activities.
Uniqueness
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
7-methyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-7-5-12-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |
InChI 键 |
LMJAFLGFYGGSNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(COC(=O)N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13165055.png)
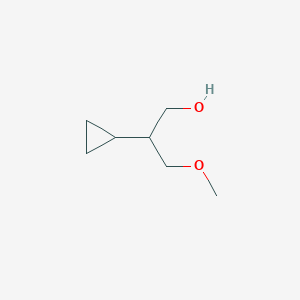
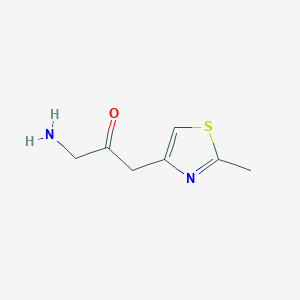

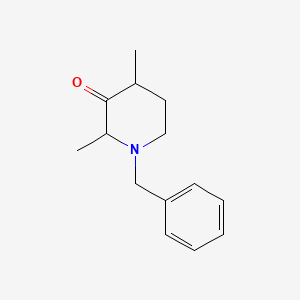
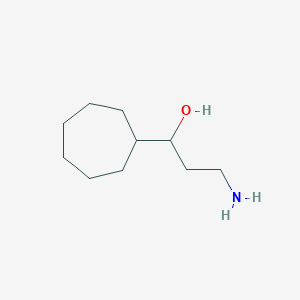
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)

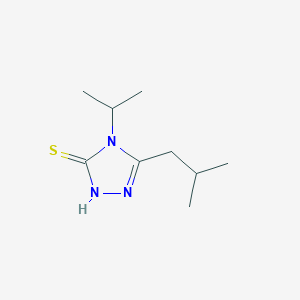

![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)
![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)
